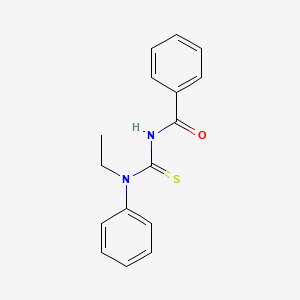

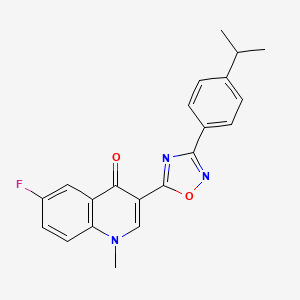

2-(((5-甲基-2-苯基恶唑-4-基)甲基)硫)-6-苯基嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

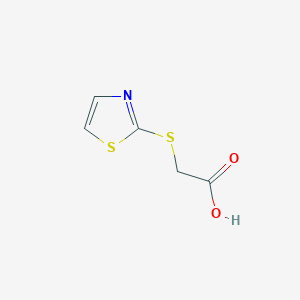

The compound "2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures with pyrimidine, oxazole, and thiazole moieties are frequently reported to exhibit antimicrobial, antioxidant, and plant growth-stimulating properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from simple precursors. For instance, the synthesis of pyridothienopyrimidine derivatives was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, followed by reactions with phenylisothiocyanate and cyclization under various conditions . Similarly, the synthesis of 6-methylpyrimidine-4-ol derivatives, which share a pyrimidine core with the compound of interest, was performed using accessible methods, including reactions with thiourea and various dicarbonyl reagents .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectral studies, such as NMR and X-ray diffraction. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, was determined by X-ray diffraction, revealing a monoclinic system with specific cell constants and stabilization by intra-molecular hydrogen bonds . These structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored through various chemical reactions to yield new derivatives with potential biological activities. For instance, the reaction of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines . These reactions are indicative of the versatility of heterocyclic scaffolds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting points, and stability, are often determined alongside their synthesis. The compounds' biological activities, such as antimicrobial and antioxidant properties, are typically assessed through various assays. For example, a series of synthesized compounds were screened for their antioxidant and antimicrobial activities, with some showing excellent potency compared to standard ascorbic acid . Additionally, novel 6-methylpyrimidine-4-ol derivatives exhibited pronounced stimulating action on plant growth .

科学研究应用

合成与生物活性

研究的一个关键领域包括杂环化合物的合成,包括嘧啶衍生物,它已显示出显着的抗菌活性。该过程涉及前体化合物反应,生成新的席夫碱衍生物和 1,3-恶杂环己烷衍生物,这些衍生物已针对各种细菌菌株进行了筛选,表现出显着的抗菌功效 (Mohammad, Ahmed, & Mahmoud, 2017)。

抗癌剂

另一个关键应用是抗癌剂的开发。例如,三唑并嘧啶已被合成并因其独特的微管蛋白抑制机制而被评估,显示出有效的抗癌活性,而不会与紫杉醇竞争性结合,这是克服癌症治疗中多药耐药性的显着优势 (Zhang et al., 2007)。

抗高血压药

对抗高血压 α 受体阻断剂的研究导致了硫代半咔唑、三唑和席夫碱的合成。这些化合物已针对其 α 受体阻断活性进行了测试,显示出以低毒性降低高血压的有希望的结果 (Abdel-Wahab et al., 2008)。

抗氧化活性

还研究了 4-羟苯基取代的硫代嘧啶衍生物的抗氧化特性。这些化合物被合成并评估了其清除自由基的能力,显示出比其他衍生物更强的抗氧化活性 (Akbas et al., 2018)。

酶抑制

值得注意的是,该化合物在酶抑制中具有潜在应用,特别是在抑制参与 DNA 修复的酶 PARP-1 中。新型三唑、噻唑烷酮和噻吩并[2, 3-d]嘧啶酮衍生物的设计和合成已被探索其抗癌潜力,突出了该化合物在医学研究中的多功能性 (Abu‐Hashem et al., 2020)。

缓蚀

此外,该化合物的衍生物已被研究其缓蚀性能,特别是盐酸中的低碳钢,展示了它们在工业应用中的效用 (Singh, Singh, & Quraishi, 2016)。

属性

IUPAC Name |

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-18(22-20(26-14)16-10-6-3-7-11-16)13-27-21-23-17(12-19(25)24-21)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONMUUVTPCUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

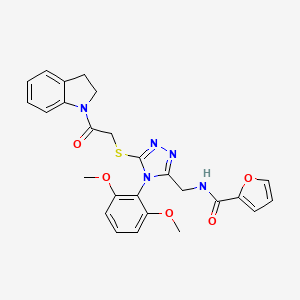

![N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2547058.png)

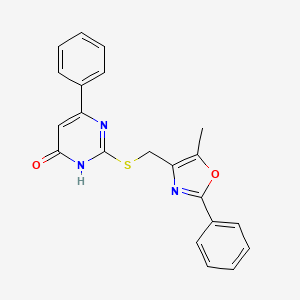

![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)

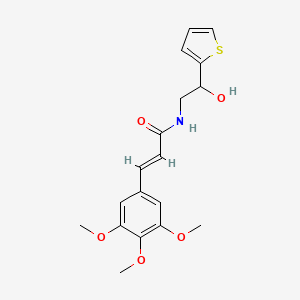

![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)

![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)